

In Vitro Efficacy of Filibuvir Against HCV Replicons: A Technical Guide

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Compound of Interest

Compound Name: *Filibuvir*

Cat. No.: *B607453*

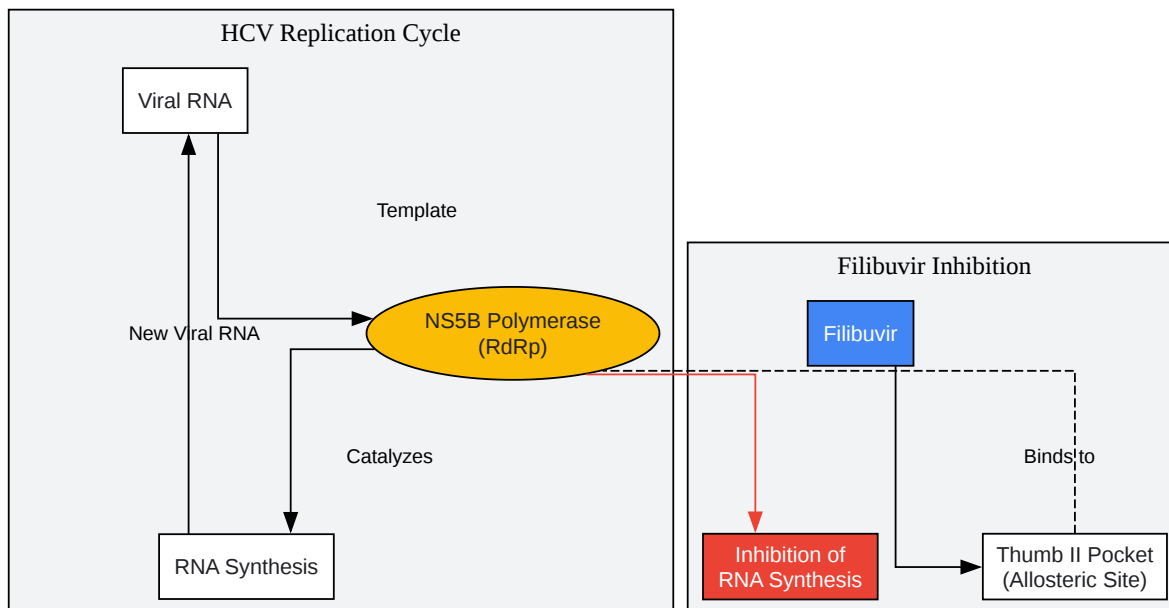
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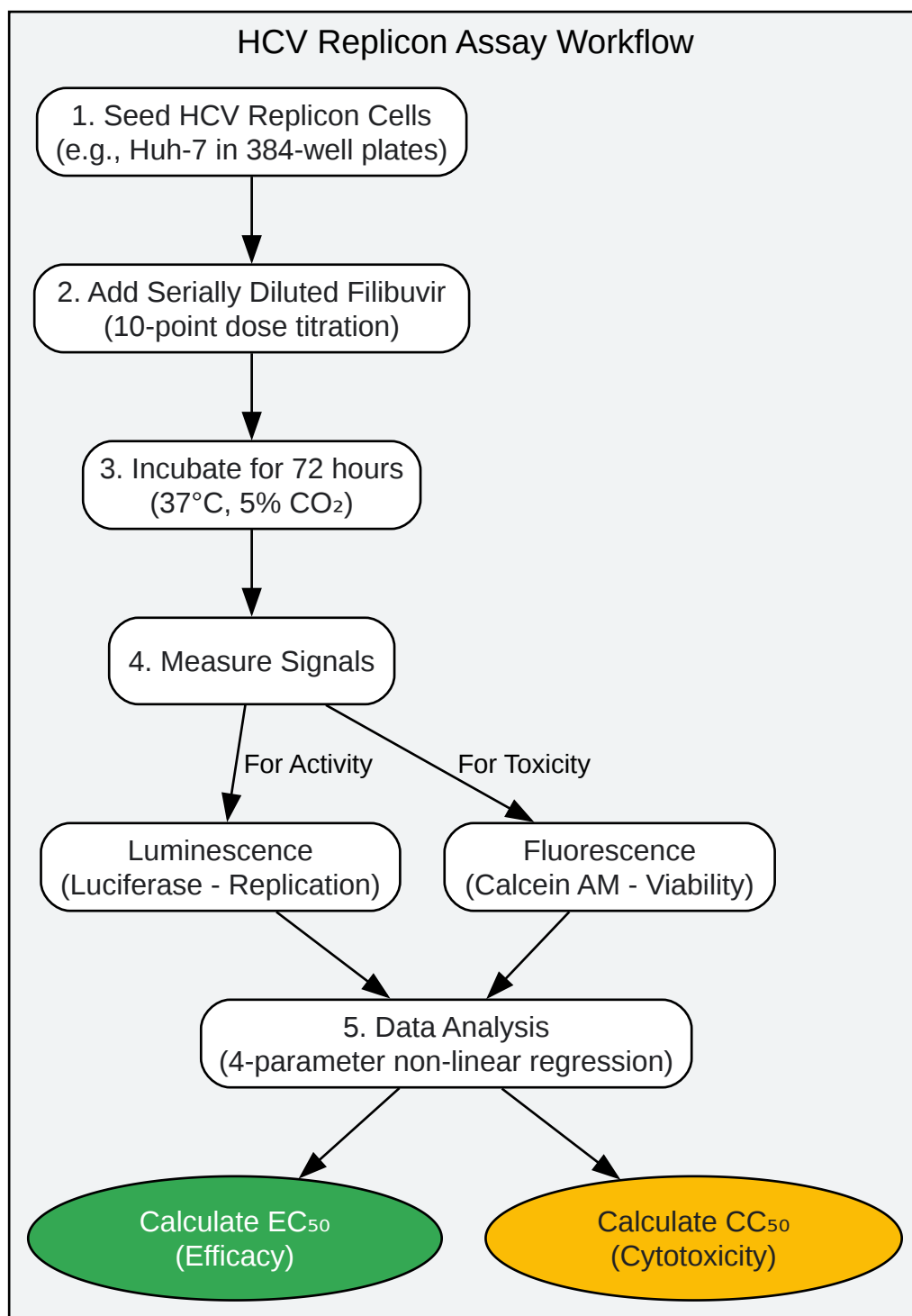
Introduction

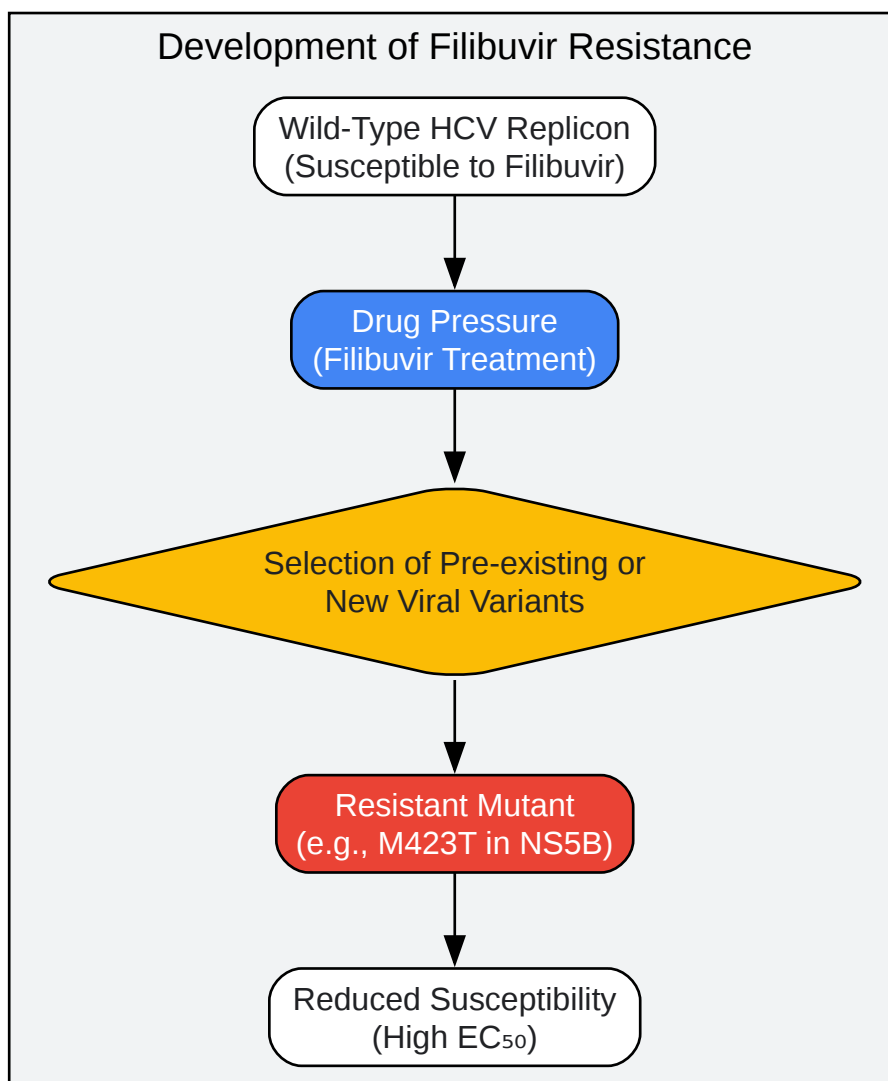
Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and liver cancer worldwide.[1] The development of Direct-Acting Antivirals (DAAs) has revolutionized treatment, and a key target for these therapies is the viral nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for viral replication.[2] **Filibuvir** (formerly PF-00868554) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][3] Unlike nucleoside inhibitors that bind to the enzyme's active site, **Filibuvir** binds to an allosteric site known as the "thumb 2" pocket.[1][4] This guide provides an in-depth technical overview of the in vitro efficacy of **Filibuvir**, focusing on its performance in HCV replicon systems, detailing experimental protocols, and summarizing key quantitative data.

Mechanism of Action

Filibuvir is a dihydropyran NNI that non-covalently binds to the thumb 2 allosteric pocket of the HCV NS5B polymerase.[4][5] This binding induces a conformational change in the enzyme, which ultimately inhibits its RNA synthesis activity.[2] Biochemical assays have shown that **Filibuvir** preferentially inhibits primer-dependent RNA synthesis over de novo-initiated synthesis.[6][7] The binding site in the thumb II pocket involves extensive hydrophobic interactions with key residues such as L419, M423, Tyr477, and Trp528.[6]







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References

- 1. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor Filibuvir in Hepatitis C Virus-Infected Patients - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. oaepublish.com [oaepublish.com]
- 3. Characterization of resistance to the nonnucleoside NS5B inhibitor filibuvir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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